

# STK297890: Technical Profile and Application Guide

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## Compound of Interest

Compound Name:	<i>N</i> -[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide
CAS No.:	791805-78-2
Cat. No.:	B2790800

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## Validated Fragment Hit for Wnt Signaling Modulation (Target: Notum) Executive Summary

STK297890 (Chemical Name: **N**-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide) is a small-molecule picolinamide derivative widely utilized in Fragment-Based Drug Discovery (FBDD). It has been crystallographically validated as a ligand for Notum, a carboxylesterase that suppresses Wnt signaling. By inhibiting Notum, STK297890 prevents the de-palmitoleoylation of Wnt proteins, thereby sustaining Wnt pathway activation—a critical mechanism for regenerative medicine, specifically in osteoporosis (bone formation) and neurodegeneration.

This guide provides a comprehensive analysis of STK297890's physicochemical properties, its mechanism of action within the Wnt interactome, and protocols for its use as a chemical scaffold in hit-to-lead optimization.

## Chemical Identity & Properties

STK297890 represents a "privileged scaffold" combining a metal-chelating picolinamide headgroup with a tyramine-derived tail, offering high ligand efficiency (LE) suitable for crystallographic screening.

### Physicochemical Data

Property	Value	Technical Note
Common ID	STK297890	Vitas-M Laboratory Catalog ID
CAS Number	791805-78-2	
IUPAC Name	N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide	
SMILES	<chem>C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)O</chem>	Suitable for cheminformatics import
InChIKey	YXENGKAXLJYJOP-UHFFFAOYSA-N	Unique structural identifier
Mol. Weight	242.27 g/mol	Ideal fragment size (<300 Da)
Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	
cLogP	-2.1	Good membrane permeability
PSA	62.2 Å <sup>2</sup>	Polar Surface Area < 140 Å <sup>2</sup> (Rule of 3 compliant)
Solubility	DMSO (>50 mM); Ethanol (>10 mM)	Protocol: Dissolve in 100% DMSO for stock.

### Structural Analysis

The molecule consists of two key pharmacophores:

- **Picolinamide Head:** A pyridine ring adjacent to an amide. This motif is capable of bidentate coordination with active site metals or forming water-mediated hydrogen bonds in the catalytic pocket.
- **Tyramine Tail:** A flexible ethyl linker ending in a phenol. The phenolic hydroxyl often engages in H-bonding with backbone carbonyls or side-chain residues (e.g., Trp/Phe) via pi-stacking.

## Biological Mechanism: Notum Inhibition[9]

### The Target: Notum Pectinacetyltransferase

Notum is an extracellular deacylase that specifically removes the palmitoleate moiety from Wnt proteins. Since palmitoleoylation is essential for Wnt receptor binding (Frizzled), Notum activity inactivates Wnt signaling.

- **Inhibitor Role:** STK297890 binds to the catalytic pocket of Notum.
- **Outcome:** Prevention of Wnt deacylation

Sustained Wnt Ligand Activity

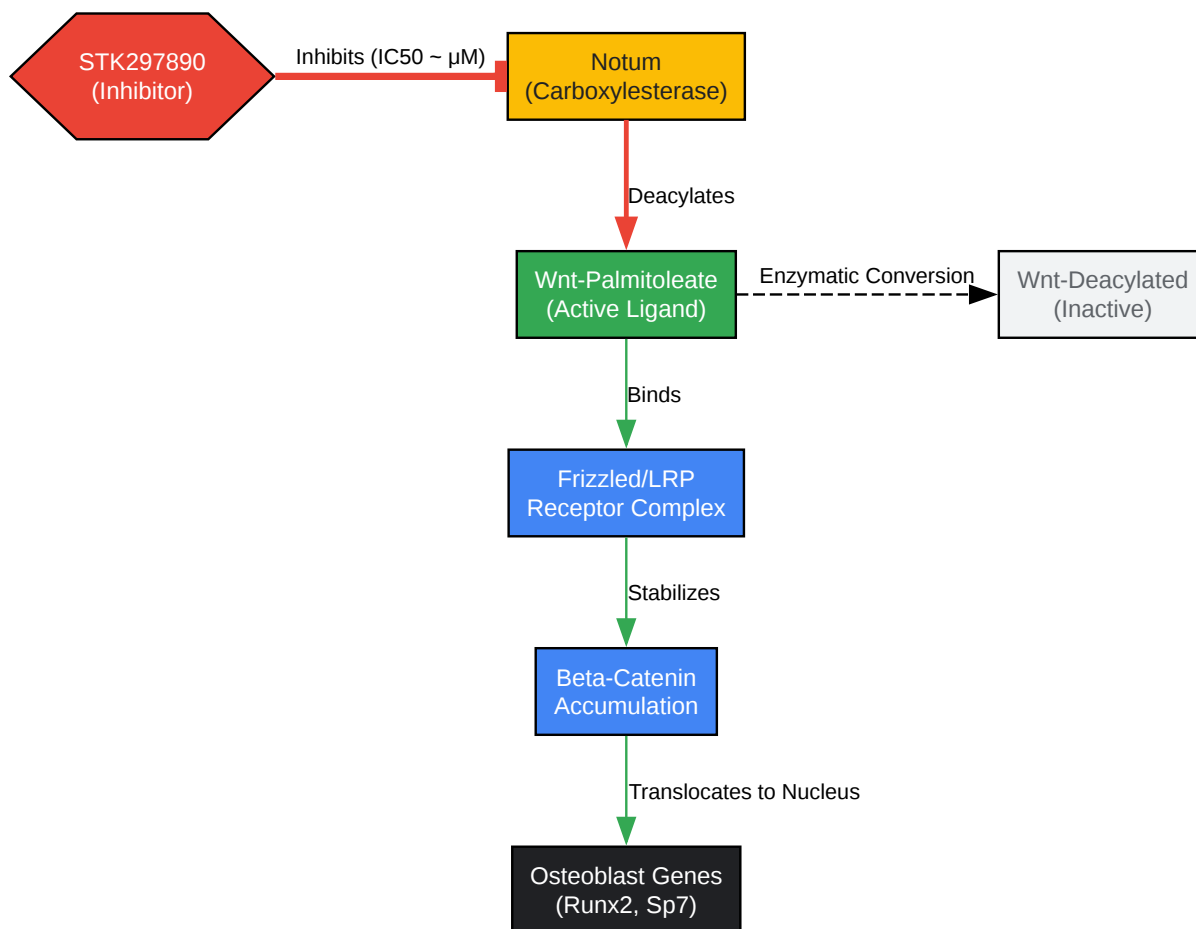
Activation of

-catenin pathway

Osteoblast differentiation / Bone growth.

## Pathway Visualization

The following diagram illustrates the logical flow of STK297890 intervention in the Wnt signaling cascade.



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Figure 1: Mechanism of Action. STK297890 inhibits Notum, preserving the active palmitoleated form of Wnt, which drives downstream osteogenic gene expression.

## Experimental Protocols

### Handling & Storage

- Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.
- Stock Solution: Prepare a 50 mM stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles.
- Quality Control: Verify purity via LC-MS before use. Expect a single peak at  $[M+H]^+ = 243.1$ .

## In Vitro Notum Inhibition Assay (Fluorescence)

This assay uses a fluorogenic substrate (OPTS) to measure Notum esterase activity.

Materials:

- Recombinant Human Notum (residues 81–451).
- Substrate: Trisodium 8-octanoyloxy pyrene-1,3,6-trisulfonate (OPTS).
- Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl<sub>2</sub>, 1 mM DTT.

Protocol:

- Preparation: Dilute STK297890 stock in assay buffer to 2x desired concentration (range: 0.1  $\mu$ M to 100  $\mu$ M).
- Incubation: Mix 10  $\mu$ L of Notum enzyme (final conc. 5 nM) with 10  $\mu$ L of STK297890 solution in a 384-well black plate. Incubate for 10 min at RT.
- Initiation: Add 20  $\mu$ L of OPTS substrate (final conc. 5  $\mu$ M).
- Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) kinetically for 30 minutes.
- Analysis: Calculate the slope of the linear phase. Determine IC<sub>50</sub> by plotting % Inhibition vs. Log[Concentration].

## Crystallographic Soaking (Fragment Screening)

STK297890 is validated for X-ray crystallography soaking experiments (e.g., PDB 7BD2).

- Crystals: Grow Notum crystals using sitting drop vapor diffusion (PEG 3350 precipitant).
- Soak: Add STK297890 (dissolved in crystal buffer + 10% DMSO) to the drop at a final concentration of 10–50 mM.
- Duration: Soak for 1–2 hours. Longer soaks may degrade crystal quality due to high DMSO.
- Harvest: Flash cool in liquid nitrogen and collect data.

## Supplier & Sourcing Data

STK297890 is primarily available through high-throughput screening (HTS) compound vendors. It is not typically sold by general catalog suppliers (e.g., Sigma) under this specific name, but rather by specialized library providers.

Supplier	Catalog ID	Purity	Format
Vitas-M Laboratory	STK297890	>90% (HTS grade)	Powder / DMSO Solution
MolPort	MolPort-000-000-000 (Search via SMILES)	Varies	Aggregator
ChemSpace	Search via CAS: 791805-78-2	Varies	Aggregator

Procurement Note: When ordering, always provide the SMILES string or CAS 791805-78-2 to ensure structural accuracy, as catalog IDs can change between library versions.

## References

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- Structural Genomics Consortium (SGC). (2022). Notum Fragment Screening Campaign. Diamond Light Source.
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- Kakugawa, S., et al. (2015). Notum deacylates Wnt proteins to suppress signaling activity. Nature. (Contextual reference for Notum mechanism).

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